methyl (2S)-2-(cyclopentylamino)butanoate
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Overview
Description
Methyl (2S)-2-(cyclopentylamino)butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a cyclopentylamino group attached to the second carbon of a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-(cyclopentylamino)butanoate typically involves the esterification of (2S)-2-(cyclopentylamino)butanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:
(2S)-2-(cyclopentylamino)butanoic acid+methanolacid catalystmethyl (2S)-2-(cyclopentylamino)butanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to be efficient and sustainable for the synthesis of esters .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-(cyclopentylamino)butanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products
Oxidation: (2S)-2-(cyclopentylamino)butanoic acid.
Reduction: (2S)-2-(cyclopentylamino)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (2S)-2-(cyclopentylamino)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-substrate interactions due to its ester functionality.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl (2S)-2-(cyclopentylamino)butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active (2S)-2-(cyclopentylamino)butanoic acid, which can then interact with biological targets such as enzymes or receptors. The cyclopentylamino group may enhance the binding affinity and specificity of the compound to its target.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-2-(cyclohexylamino)butanoate: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
Ethyl (2S)-2-(cyclopentylamino)butanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl (2S)-2-(cyclopentylamino)butanoate is unique due to the presence of the cyclopentylamino group, which can impart distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts .
Properties
Molecular Formula |
C10H19NO2 |
---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
methyl (2S)-2-(cyclopentylamino)butanoate |
InChI |
InChI=1S/C10H19NO2/c1-3-9(10(12)13-2)11-8-6-4-5-7-8/h8-9,11H,3-7H2,1-2H3/t9-/m0/s1 |
InChI Key |
BOTKCVUBIOIUFR-VIFPVBQESA-N |
Isomeric SMILES |
CC[C@@H](C(=O)OC)NC1CCCC1 |
Canonical SMILES |
CCC(C(=O)OC)NC1CCCC1 |
Origin of Product |
United States |
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